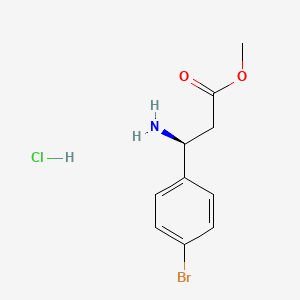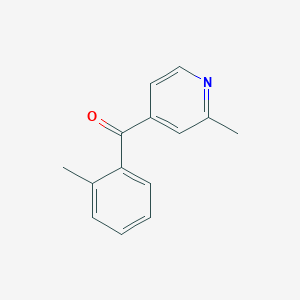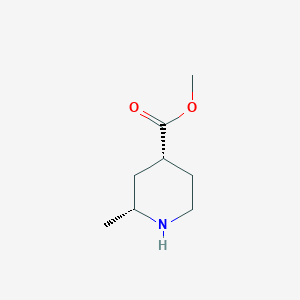
(S)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride
Übersicht
Beschreibung
“(S)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride”, also known as BrOP, is a chemical compound used in various fields of scientific research and industry. It is also known as “(S)-3-Amino-3-(4-bromophenyl)propanoic acid hydrochloride” and has the molecular formula C10H13BrClNO2 .
Molecular Structure Analysis
The molecular structure of “(S)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride” is represented by the InChI code:1S/C10H12BrNO2.ClH/c1-14-10(13)6-9(12)7-2-4-8(11)5-3-7;/h2-5,9H,6,12H2,1H3;1H/t9-;/m0./s1 . This compound has a molecular weight of 294.57 g/mol. Physical And Chemical Properties Analysis
“(S)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride” is a solid compound . It should be stored in an inert atmosphere at room temperature .Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
Research has demonstrated that certain derivatives of (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride show significant antioxidant activity. For instance, the synthesis of quaternary ammonium salts from this compound exhibited high inhibitory activity against superoxide generation in both liver and tumor tissues in rats (Kushnir et al., 2015).
Anticancer Activity
Certain derivatives have shown promise in cancer research. A study synthesized S-glycosyl and S-alkyl derivatives of a related compound, demonstrating significant in vitro anticancer activity against various cancer cell lines (Saad & Moustafa, 2011).
Biocatalysis in Pharmaceutical Intermediates
This compound plays a role in the synthesis of pharmaceutical intermediates. A study used a related compound as an intermediate in the synthesis of S-dapoxetine, highlighting the importance of chiral catalysis in drug research (Li et al., 2013).
Synthesis of Anticonvulsant Agents
Derivatives of (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride have been used in the synthesis of new anticonvulsant agents. For example, the synthesis of 3-aminopyrroles from similar compounds showed considerable activity with remarkable lack of neurotoxicity (Unverferth et al., 1998).
Antimicrobial Agent Synthesis
This compound is also utilized in the synthesis of potential antimicrobial agents. A study detailed the synthesis of substituted phenyl azetidines starting from a related compound, which showed promising antimicrobial activity (Doraswamy & Ramana, 2013).
Safety And Hazards
This compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements are to avoid breathing dust/fume/gas/mist/vapors/spray and to rinse cautiously with water for several minutes in case of contact with eyes .
Eigenschaften
IUPAC Name |
methyl (3S)-3-amino-3-(4-bromophenyl)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2.ClH/c1-14-10(13)6-9(12)7-2-4-8(11)5-3-7;/h2-5,9H,6,12H2,1H3;1H/t9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCAPQHNPIIVGSF-FVGYRXGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC=C(C=C1)Br)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@@H](C1=CC=C(C=C1)Br)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride | |
CAS RN |
1245606-63-6 | |
| Record name | methyl (3S)-3-amino-3-(4-bromophenyl)propanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![[4-[1-(4-Methylphenyl)-1H-pyrazol-4-yl]-3,6-dihydro-pyridin-1(2H)-yl]acetic acid hydrochloride](/img/structure/B1392209.png)

